3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid typically involves the following steps:
Preparation of 3-Bromo-5-fluorophenol: This intermediate can be synthesized by bromination and fluorination of phenol. The reaction conditions often involve the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorinating reagent under controlled conditions.
Formation of this compound: The 3-Bromo-5-fluorophenol is then reacted with 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Biological Research: The compound can be used to study the effects of halogenated phenoxy groups on biological systems.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact mechanism depends on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid: can be compared with similar compounds such as:
3-(3-Chloro-5-fluorophenoxy)-2,2-dimethylpropanoic acid: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
3-(3-Bromo-5-chlorophenoxy)-2,2-dimethylpropanoic acid: This compound has a chlorine atom instead of a fluorine atom, leading to different chemical properties.
3-(3-Bromo-5-methylphenoxy)-2,2-dimethylpropanoic acid: The presence of a methyl group instead of a fluorine atom can influence the compound’s behavior in chemical reactions.
The uniqueness of This compound lies in the combination of bromine and fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-11(2,10(14)15)6-16-9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSKLCPZSCMBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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